molecular formula C14H10FN3O3 B1442596 [2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid CAS No. 1338670-00-0

[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid

Cat. No. B1442596
CAS RN: 1338670-00-0
M. Wt: 287.25 g/mol
InChI Key: HCIRAMVWHXWCEK-UHFFFAOYSA-N
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Description

“[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid” is a chemical compound with the CAS Number: 1338670-00-0. It has a linear formula of C14H10FN3O3 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10FN3O3/c15-10-3-1-9(2-4-10)11-7-12-14(21)17(8-13(19)20)5-6-18(12)16-11/h1-7H,8H2,(H,19,20). The InChI key is HCIRAMVWHXWCEK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.25 . It’s a solid at room temperature . .

Scientific Research Applications

Synthesis and Biological Activities of Pyrazoles

Pyrazoles are recognized for their significant role in medicinal chemistry due to their broad spectrum of biological activities. They serve as pharmacophores in various biologically active compounds, demonstrating anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and other activities. The synthesis of pyrazole derivatives often involves steps like condensation and cyclization, providing valuable information for designing bioactive agents through modification and derivatization (Dar & Shamsuzzaman, 2015).

Therapeutic Applications of Pyrazolines

Pyrazolines, closely related to pyrazoles, are known for their diverse biological properties. Research highlights their potential as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents. The exploration of pyrazoline derivatives has been encouraged due to their prominent pharmacological effects, including activity against neurodegenerative diseases, and as inhibitors for various receptors and enzymes (Shaaban et al., 2012).

Chemical and Synthetic Applications

Beyond biological activities, pyrazole derivatives are utilized as synthons in organic synthesis. Their utility in creating heterocyclic compounds with potential yields under various conditions, including microwave irradiation, highlights their versatility in synthetic chemistry. This broadens the scope of pyrazole-based compounds in developing new chemical entities with possible applications in drug development and other scientific research areas (Gomaa & Ali, 2020).

Optoelectronic Applications

The incorporation of pyrazoline and related heterocycles into π-extended conjugated systems has shown promise for optoelectronic materials. Functionalized heterocycles, including quinazolines and pyrimidines, demonstrate potential in electronic devices, luminescent elements, and photoelectric conversion elements, suggesting a broader application spectrum for pyrazole analogs in materials science (Lipunova et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c15-10-3-1-9(2-4-10)11-7-12-14(21)17(8-13(19)20)5-6-18(12)16-11/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIRAMVWHXWCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid
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[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid
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[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid
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[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid
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[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid
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[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid

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